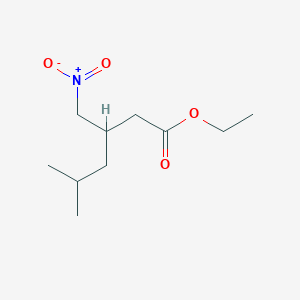

Ethyl 5-methyl-3-(nitromethyl)hexanoate

概述

描述

培美曲塞(钠盐水合物)是一种主要用于治疗胸膜间皮瘤和非小细胞肺癌的化疗药物。 它是一种叶酸代谢拮抗剂,可以抑制参与叶酸代谢和 DNA 合成的几个关键酶,从而阻止癌细胞增殖 .

准备方法

合成路线和反应条件: 培美曲塞(钠盐水合物)的制备涉及在无水条件下将培美曲塞二酸与钠阳离子反应。 该过程可以生成培美曲塞二钠的无定形或半五水合物形式 .

工业生产方法: 培美曲塞(钠盐水合物)的工业生产重点在于实现高纯度和稳定性。该过程涉及优化反应条件,以生产稳定的无定形培美曲塞二钠和半五水合物形式。 使用高效液相色谱和气相色谱等分析方法来确保化学纯度并监测残留溶剂 .

化学反应分析

反应类型: 培美曲塞(钠盐水合物)会发生各种化学反应,包括:

氧化: 培美曲塞在特定条件下可以被氧化,但这不是主要的反应途径。

还原: 培美曲塞的还原反应不太常见。

取代: 培美曲塞可以发生取代反应,尤其是在强亲核试剂的存在下。

常用试剂和条件:

氧化: 诸如高锰酸钾之类的强氧化剂。

还原: 如硼氢化钠之类的还原剂。

取代: 如胺类或硫醇类之类的亲核试剂。

主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以产生具有修饰的官能团的各种培美曲塞衍生物 .

科学研究应用

Chemistry

Ethyl 5-methyl-3-(nitromethyl)hexanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Reduction : The nitro group can be reduced to form amines, which are crucial in pharmaceutical chemistry.

- Oxidation : The ester can be oxidized to yield carboxylic acids, expanding its utility in synthetic pathways.

- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.

Biology

Research into the biological activity of this compound has revealed potential interactions with enzymes and cellular pathways. Studies indicate that:

- Enzyme Interaction : The nitro group may participate in redox reactions that affect enzyme activity, presenting opportunities for drug design.

- Biological Activity : Investigations have suggested that derivatives of this compound may exhibit antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound is explored as a precursor for active pharmaceutical ingredients (APIs). Notably:

- Pregabalin Production : It is identified as an intermediate in the synthesis of pregabalin, a drug used to treat neuropathic pain and epilepsy . This highlights its significance in pharmaceutical manufacturing.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis route for this compound demonstrated that using biocatalysts could enhance yield and reduce environmental impact. The use of lipases in a solvent-free system achieved high conversion rates while minimizing waste .

Research evaluating the biological activity of derivatives of this compound indicated promising results against specific cancer cell lines. The study utilized various assays to measure cell viability and apoptosis induction .

作用机制

培美曲塞(钠盐水合物)通过抑制参与嘌呤和嘧啶合成的多个叶酸依赖性酶发挥作用。这些酶包括胸腺嘧啶合成酶、二氢叶酸还原酶和甘氨酰胺核苷酸甲酰转移酶。 通过破坏这些代谢过程,培美曲塞阻止了 DNA 合成和细胞复制,从而导致快速分裂的癌细胞死亡 .

类似化合物:

甲氨蝶呤: 另一种用于化疗的叶酸代谢拮抗剂。它主要抑制二氢叶酸还原酶。

拉替曲塞: 抑制胸腺嘧啶合成酶,用于治疗结直肠癌。

帕拉曲塞: 一种针对二氢叶酸还原酶的叶酸类似物,用于治疗周围T细胞淋巴瘤。

培美曲塞的独特性: 培美曲塞的独特之处在于其多靶点作用机制,抑制叶酸代谢中的几个关键酶。 这种广谱活性使其对多种实体瘤有效,包括非小细胞肺癌和胸膜间皮瘤 .

相似化合物的比较

Methotrexate: Another folate antimetabolite used in chemotherapy. It primarily inhibits dihydrofolate reductase.

Raltitrexed: Inhibits thymidylate synthase and is used in the treatment of colorectal cancer.

Pralatrexate: A folate analog that targets dihydrofolate reductase and is used for treating peripheral T-cell lymphoma.

Uniqueness of Pemetrexed: Pemetrexed is unique due to its multi-targeted mechanism of action, inhibiting several key enzymes in folate metabolism. This broad-spectrum activity makes it effective against a variety of solid tumors, including non-small cell lung cancer and pleural mesothelioma .

生物活性

Ethyl 5-methyl-3-(nitromethyl)hexanoate, also known as 5-methyl-3-nitromethylhexanoic acid ethyl ester, is a chemical compound primarily recognized as a precursor in the synthesis of pregabalin, a medication used for treating neuropathic pain, epilepsy, and fibromyalgia. This article explores the biological activity of this compound, focusing on its role in pharmaceutical applications, synthesis pathways, and potential biological interactions.

Chemical Structure and Properties

This compound has a unique structure that contributes to its reactivity and utility in organic synthesis. The compound consists of:

- A six-carbon chain (hexane)

- A methyl group at the 5th position

- A nitromethyl group at the 3rd position

- An ethyl ester group at the 1st position

This arrangement allows it to participate in various chemical reactions, particularly those relevant to drug synthesis.

Role as a Precursor

The most significant biological activity associated with this compound is its role as a precursor to pregabalin. Pregabalin is known for its effectiveness in managing conditions such as:

- Neuropathic Pain : Alleviates pain resulting from nerve damage.

- Epilepsy : Reduces the frequency of seizures.

- Fibromyalgia : Helps manage widespread pain and fatigue.

Studies have shown that the synthesis of pregabalin from this compound typically involves multi-step processes including reduction and decarboxylation reactions .

Synthesis Pathways

The synthesis of this compound can be performed through various methods, often protected by patents due to its industrial significance. The primary synthetic route includes:

- Reduction : The nitro group can be reduced to form an amine, which is crucial for synthesizing certain pharmaceuticals.

- Hydrolysis : The ester group may undergo hydrolysis to yield 5-methyl-3-(nitromethyl)hexanoic acid.

- Stereoselective Hydrolysis : This process can produce enantiomerically enriched products, essential for pharmaceutical applications.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in pharmaceutical research:

- Pregabalin Synthesis : A study demonstrated effective routes for synthesizing pregabalin using this compound as a key intermediate, emphasizing its relevance in developing treatments for neuropathic pain.

- Antineoplastic Agents : Comparative studies on alkylating agents have shown that compounds similar to this compound possess antineoplastic properties, indicating potential applications in cancer therapy .

Summary Table of Biological Activities

属性

IUPAC Name |

ethyl 5-methyl-3-(nitromethyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-4-15-10(12)6-9(5-8(2)3)7-11(13)14/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHHVAYLSGONPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C)C)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560647 | |

| Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128013-65-0 | |

| Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。